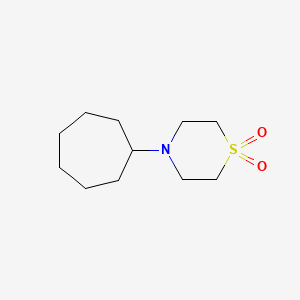

4-Cycloheptylthiomorpholine 1,1-dioxide

Descripción

4-Cycloheptylthiomorpholine 1,1-dioxide is an organic compound with the molecular formula C11H21NO2S It is a derivative of thiomorpholine, featuring a cycloheptyl group attached to the nitrogen atom and a sulfone group at the 1,1-position

Propiedades

IUPAC Name |

4-cycloheptyl-1,4-thiazinane 1,1-dioxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2S/c13-15(14)9-7-12(8-10-15)11-5-3-1-2-4-6-11/h11H,1-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGIVOANMHFKZPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)N2CCS(=O)(=O)CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cycloheptylthiomorpholine 1,1-dioxide typically involves the reaction of thiomorpholine with cycloheptyl halides under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of thiomorpholine attacks the electrophilic carbon of the cycloheptyl halide, forming the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the reaction.

Industrial Production Methods: Industrial production of 4-Cycloheptylthiomorpholine 1,1-dioxide may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the pure compound.

Análisis De Reacciones Químicas

Types of Reactions: 4-Cycloheptylthiomorpholine 1,1-dioxide undergoes various chemical reactions, including:

Oxidation: The sulfone group can be further oxidized to form sulfoxides or other higher oxidation states.

Reduction: The compound can be reduced to form thiomorpholine derivatives with lower oxidation states.

Substitution: The cycloheptyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiomorpholine derivatives.

Aplicaciones Científicas De Investigación

4-Cycloheptylthiomorpholine 1,1-dioxide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mecanismo De Acción

The mechanism of action of 4-Cycloheptylthiomorpholine 1,1-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfone group can participate in hydrogen bonding and electrostatic interactions, while the cycloheptyl group provides hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Thiomorpholine 1,1-dioxide: A simpler analog without the cycloheptyl group.

4-(2-Hydroxyethyl)thiomorpholine 1,1-dioxide: Contains a hydroxyethyl group instead of a cycloheptyl group.

Tetrahydro-4H-thiopyran-4-one 1,1-dioxide: A structurally related compound with a different ring system.

Uniqueness: 4-Cycloheptylthiomorpholine 1,1-dioxide is unique due to the presence of the cycloheptyl group, which imparts distinct steric and electronic properties

Actividad Biológica

4-Cycloheptylthiomorpholine 1,1-dioxide, with the CAS number 477858-26-7, is an organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Overview of the Compound

4-Cycloheptylthiomorpholine 1,1-dioxide is a derivative of thiomorpholine characterized by a cycloheptyl group and a sulfone group at the 1,1-position. The molecular formula is , and it possesses a molecular weight of approximately 230.31 g/mol. The compound's unique structure contributes to its diverse biological activities.

The mechanism of action for 4-Cycloheptylthiomorpholine 1,1-dioxide involves its interaction with specific molecular targets such as enzymes and receptors. The sulfone group can engage in hydrogen bonding and electrostatic interactions, while the cycloheptyl group offers hydrophobic interactions. These interactions can modulate the activity of target molecules, leading to various biological effects, including antimicrobial and antiviral properties .

Antimicrobial Properties

Research indicates that 4-Cycloheptylthiomorpholine 1,1-dioxide exhibits notable antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. The compound's ability to disrupt microbial cell membranes is hypothesized to be a key factor in its antimicrobial action.

Antiviral Activity

In addition to its antibacterial properties, studies suggest that this compound may also possess antiviral activity. Preliminary findings indicate potential effectiveness against certain viruses, although further research is necessary to elucidate the specific mechanisms involved.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of 4-Cycloheptylthiomorpholine 1,1-dioxide involved testing against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial counts when exposed to varying concentrations of the compound. This suggests its potential as a therapeutic agent in treating bacterial infections.

Case Study 2: Antiviral Potential

In another study focused on antiviral properties, researchers examined the effects of the compound on viral replication in vitro. The findings revealed that treatment with 4-Cycloheptylthiomorpholine 1,1-dioxide resulted in decreased viral load in infected cell cultures. This highlights its potential application in antiviral drug development.

Comparative Analysis

To better understand the uniqueness of 4-Cycloheptylthiomorpholine 1,1-dioxide, it is beneficial to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Thiomorpholine 1,1-dioxide | Lacks cycloheptyl group | Limited antimicrobial activity |

| 4-(2-Hydroxyethyl)thiomorpholine 1,1-dioxide | Hydroxyethyl group instead of cycloheptyl | Moderate activity |

| Tetrahydro-4H-thiopyran-4-one 1,1-dioxide | Different ring system | Variable activity |

The presence of the cycloheptyl group in 4-Cycloheptylthiomorpholine 1,1-dioxide enhances its steric and electronic properties compared to these analogs, potentially contributing to its superior biological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.